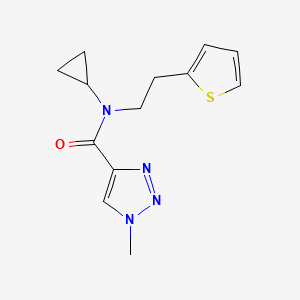
(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, also known as CTPI, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. CTPI belongs to the class of acrylamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
Reactions of thiophene derivatives with α,β-unsaturated esters and nitriles have been explored to produce novel heterocyclic compounds. For example, the treatment of 3-methylamino-5-phenylthiophene with α,β-unsaturated esters and nitriles leads to the synthesis of dihydrothieno[2,3-e]pyridin-2-ones and thieno[2,3-e]pyridin-2-ones, demonstrating the utility of thiophene derivatives in synthesizing complex heterocyclic systems (Lee & Kim, 2000).
Antimicrobial and Antioxidant Agents
Pyridine carbonitrile derivatives have been investigated for their antimicrobial and antioxidant activities. The synthesis and reaction of these compounds reveal their potential as bioactive agents, highlighting the relevance of such molecular frameworks in developing new pharmaceuticals (H. H. et al., 2015).
Herbicidal Activity
2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, a class of compounds related to the structure , have shown significant herbicidal activities. These compounds inhibit PSII electron transport, suggesting the potential of acrylamide derivatives in agricultural applications (Wang et al., 2004).
Polymer Science
In polymer science, the copolymerization of acrylonitrile with ethenyl-pyridine derivatives to produce polymers with varied properties has been explored. This illustrates the role of acrylamide and pyridine derivatives in designing new polymeric materials with specific characteristics (Hou et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-12H,13H2,(H,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEHKJYVBNJIBE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)
![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)
![4-(benzo[d][1,3]dioxol-5-yl)piperidine HCl](/img/structure/B2758297.png)
![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)
![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)
![2-Methoxyethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2758304.png)

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)
![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)
![N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2758313.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)